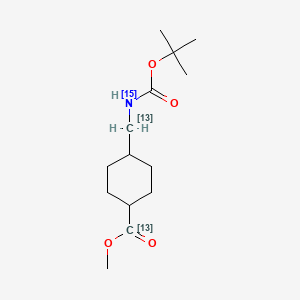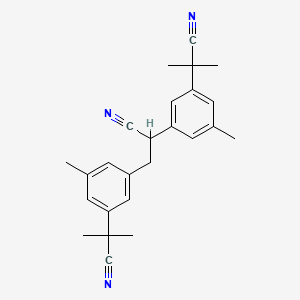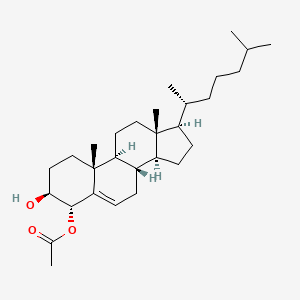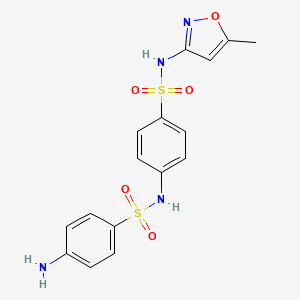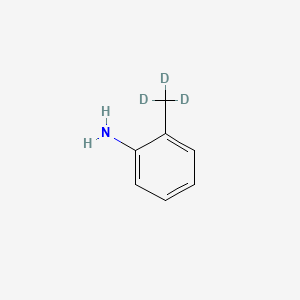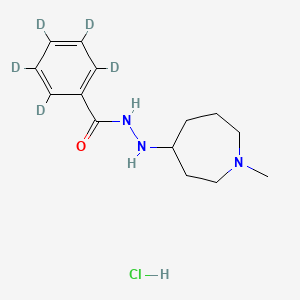
N'-(1-Methylazepan-4-yl)benzohydrazine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-Methylazepan-4-yl)benzohydrazine-d5 is a deuterated analogue of N’-(1-Methylazepan-4-yl)benzohydrazine. This compound is primarily used in proteomics research and is known for its molecular formula C14H17D5ClN3O and molecular weight of 288.83 . The deuterium labeling makes it particularly useful in various scientific studies, including those involving mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Methylazepan-4-yl)benzohydrazine-d5 typically involves the deuteration of N’-(1-Methylazepan-4-yl)benzohydrazineSpecific reaction conditions and reagents are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of N’-(1-Methylazepan-4-yl)benzohydrazine-d5 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is usually carried out under controlled environments to maintain the integrity of the deuterium labeling. The compound is then purified and characterized using techniques such as chromatography and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
N’-(1-Methylazepan-4-yl)benzohydrazine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(1-Methylazepan-4-yl)benzohydrazine-d5 oxide, while reduction may produce a more hydrogenated form of the compound .
Scientific Research Applications
N’-(1-Methylazepan-4-yl)benzohydrazine-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Employed in studies involving protein labeling and tracking.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-(1-Methylazepan-4-yl)benzohydrazine-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its binding affinity and stability, making it a valuable tool in studying molecular interactions and pathways. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Similar Compounds
N’-(1-Methylazepan-4-yl)benzohydrazine: The non-deuterated analogue, used in similar applications but without the benefits of deuterium labeling.
Azelastine HCl Impurity B-d5: Another deuterated compound used in similar research applications.
Uniqueness
N’-(1-Methylazepan-4-yl)benzohydrazine-d5 is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in proteomics and other research fields where accurate quantification is essential.
Properties
IUPAC Name |
2,3,4,5,6-pentadeuterio-N'-(1-methylazepan-4-yl)benzohydrazide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18);1H/i2D,3D,4D,6D,7D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMOWZCEDIZQOM-MKCOZUEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NNC2CCCN(CC2)C)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

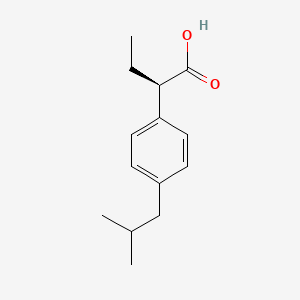
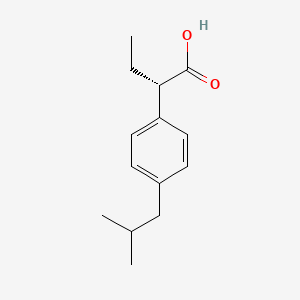
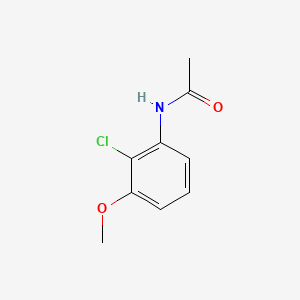
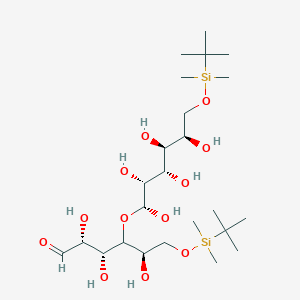

methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)
